Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)-

CAS No.: 61290-30-0

Cat. No.: VC18721764

Molecular Formula: C14H13N4O4S+

Molecular Weight: 333.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61290-30-0 |

|---|---|

| Molecular Formula | C14H13N4O4S+ |

| Molecular Weight | 333.34 g/mol |

| IUPAC Name | 2-methoxy-5-methyl-4-[(3-sulfophenyl)diazenyl]benzenediazonium |

| Standard InChI | InChI=1S/C14H12N4O4S/c1-9-6-13(16-15)14(22-2)8-12(9)18-17-10-4-3-5-11(7-10)23(19,20)21/h3-8H,1-2H3/p+1 |

| Standard InChI Key | HYLVOMPFLVGUCF-UHFFFAOYSA-O |

| Canonical SMILES | CC1=CC(=C(C=C1N=NC2=CC(=CC=C2)S(=O)(=O)O)OC)[N+]#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

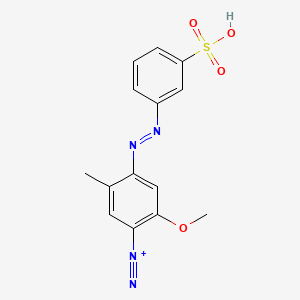

The compound features a benzenediazonium core substituted at the 2-position with a methoxy group (-OCH₃), at the 5-position with a methyl group (-CH₃), and at the 4-position with an azo-linked 3-sulfophenyl moiety (Figure 1). The diazonium group (-N₂⁺) confers electrophilic reactivity, while the sulfonate (-SO₃⁻) enhances aqueous solubility. The IUPAC name, 2-methoxy-5-methyl-4-[(3-sulfophenyl)diazenyl]benzenediazonium, underscores this arrangement.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₃N₄O₄S⁺ | |

| Molecular Weight | 333.34 g/mol | |

| SMILES | CC1=CC(=C(C=C1N=NC2=CC(=CC=C2)S(=O)(=O)O)OC)[N+]#N | |

| InChI Key | HYLVOMPFLVGUCF-UHFFFAOYSA-O |

Synthesis and Reaction Mechanisms

Diazotization and Azo Coupling

Synthesis proceeds via a two-step sequence:

-

Diazotization: Treatment of 2-methoxy-5-methylaniline with nitrous acid (HNO₂) at 0–5°C generates the unstable diazonium intermediate.

-

Azo Coupling: The diazonium salt reacts with 3-aminobenzenesulfonic acid under alkaline conditions (pH 8–10) to form the azo linkage.

Table 2: Optimized Synthesis Conditions

| Parameter | Optimal Value | Rationale |

|---|---|---|

| Temperature | 0–5°C (Step 1); 25°C (Step 2) | Stabilizes diazonium ion; promotes coupling |

| pH | <1 (Step 1); 8–10 (Step 2) | Facilitates diazotization; deprotonates coupling partner |

| Solvent | Aqueous HCl/NaNO₂ (Step 1); Water (Step 2) | Polar medium for ionic intermediates |

Mechanistic Insights from Related Systems

In the synthesis of Au nanosheets, methyl orange (MO) undergoes rapid oxidation by HAuCl₄ to yield 4-diazobenzenesulfonic acid (4-DBSA), a structural analog of the sulfophenylazo group in this compound . This reaction, pseudo-first-order with τ = 11.5 ± 0.9 s, highlights the lability of azo bonds under oxidizing conditions. NMR and FTIR studies confirm the formation of dimethylammonium ions and 4-DBSA, underscoring the role of electron-withdrawing groups (e.g., -SO₃H) in stabilizing diazonium intermediates .

Applications in Industrial and Materials Chemistry

Textile Dyes and Pigments

The sulfonate group enables direct binding to cellulose fibers, making this compound a candidate for acid dyes. Compared to non-sulfonated azo dyes, it offers improved wash-fastness and brightness.

Catalysis and Nanomaterial Synthesis

Gold nanosheets (AuNS) synthesized using MO-derived 4-DBSA exhibit 16-fold higher catalytic activity (k₁ = 11.4 × 10⁴ min⁻¹g⁻¹) than spherical nanoparticles . The planar morphology of AuNS, templated by azo-diazonium surfactants, suggests potential for Benzenediazonium, 2-methoxy-5-methyl-4-((3-sulfophenyl)azo)- in nanomaterial synthesis.

Table 3: Catalytic Performance Comparison

| Catalyst | k₁ (min⁻¹g⁻¹) | Substrate |

|---|---|---|

| AuNS (this compound) | 11.4 × 10⁴ | 4-Nitrophenol reduction |

| 50 nm Au Nanoparticles | 1 × 10⁴ | 4-Nitrophenol reduction |

| 15 nm AuNS (Zhang et al.) | 4 × 10⁴ | CO oxidation |

Biomedical Imaging Probes

The azo chromophore’s tunable absorption (λₘₐₓ 400–600 nm) permits use in photoacoustic imaging. Sulfonate groups enhance biocompatibility and renal clearance.

Reactivity and Stability Profile

Thermal and Photolytic Decomposition

Diazonium salts are thermally unstable; differential scanning calorimetry (DSC) of analogs shows exothermic decomposition peaks at 120–150°C. UV irradiation (λ < 400 nm) cleaves the azo bond, generating aryl radicals and nitrogen gas .

Electrophilic Substitution

The diazonium group undergoes Sandmeyer reactions with CuCN/KCN to form nitriles or with KI to yield iodobenzene derivatives. Coupling with electron-rich aromatics (e.g., phenol) forms bis-azo compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume